molecular formula C16H25NO2S B4627475 N-cyclooctyl-1-(3-methylphenyl)methanesulfonamide

N-cyclooctyl-1-(3-methylphenyl)methanesulfonamide

Cat. No.: B4627475
M. Wt: 295.4 g/mol
InChI Key: SWMFNWJQPYSVIF-UHFFFAOYSA-N
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Description

N-cyclooctyl-1-(3-methylphenyl)methanesulfonamide is an organic compound characterized by a cyclooctyl group attached to a methanesulfonamide moiety, which is further linked to a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclooctyl-1-(3-methylphenyl)methanesulfonamide typically involves the reaction of cyclooctylamine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. The general reaction scheme is as follows:

  • Dissolve cyclooctylamine in dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 3-methylbenzenesulfonyl chloride to the reaction mixture while maintaining the temperature at around 0°C.
  • Stir the reaction mixture for several hours until the reaction is complete.
  • Extract the product using an appropriate solvent and purify it through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclooctyl-1-(3-methylphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide in an organic solvent.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: New sulfonamide derivatives with varied functional groups.

Scientific Research Applications

N-cyclooctyl-1-(3-methylphenyl)methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclooctyl-1-(3-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclooctyl and 3-methylphenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclooctyl-1-phenylmethanesulfonamide
  • N-cyclooctyl-1-(4-methylphenyl)methanesulfonamide
  • N-cyclooctyl-1-(2-methylphenyl)methanesulfonamide

Uniqueness

N-cyclooctyl-1-(3-methylphenyl)methanesulfonamide is unique due to the presence of the 3-methylphenyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

N-cyclooctyl-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-14-8-7-9-15(12-14)13-20(18,19)17-16-10-5-3-2-4-6-11-16/h7-9,12,16-17H,2-6,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMFNWJQPYSVIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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